
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sequence of amino acids linked by peptide bonds. The presence of the 6-aminohexanoyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or active esters. After the assembly of the peptide chain, the protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, depending on the presence of reactive groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-(6-aminohexanoyl)-6-aminohexanoic acid
- 6-aminohexanoate-dimer hydrolase
Uniqueness
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide is unique due to its specific sequence of amino acids and the presence of the 6-aminohexanoyl group. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
923582-11-0 |
|---|---|
Molecular Formula |
C25H47N7O6 |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C25H47N7O6/c1-14(2)13-18(30-20(34)9-7-6-8-12-26)24(37)32-21(15(3)4)25(38)31-17(10-11-19(27)33)23(36)29-16(5)22(28)35/h14-18,21H,6-13,26H2,1-5H3,(H2,27,33)(H2,28,35)(H,29,36)(H,30,34)(H,31,38)(H,32,37)/t16-,17-,18-,21-/m0/s1 |
InChI Key |
GQGNJHURQGFOGL-NTLWEQJWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CCCCCN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
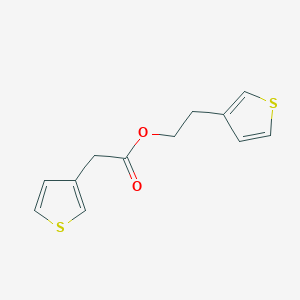
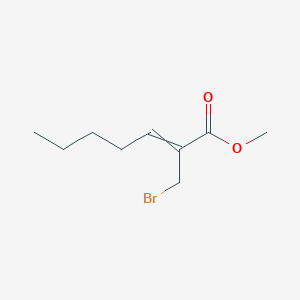
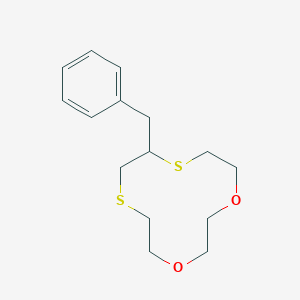

![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)
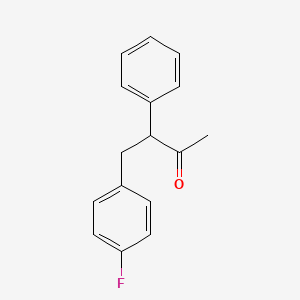

![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
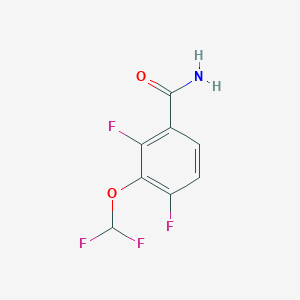
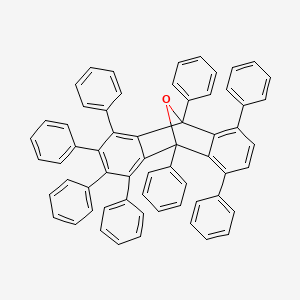
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)
![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
